

# protocol for expressing recombinant neuraminidase with specific SA-152

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SA-152

Cat. No.: B15578461

[Get Quote](#)

## Expressing Recombinant Neuraminidase: A Detailed Protocol

### Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus that facilitates the release of progeny virions from infected host cells, making it a key target for antiviral drug development. The production of high-quality recombinant neuraminidase is essential for structural studies, vaccine development, and high-throughput screening of potential inhibitors. This document provides a detailed protocol for the expression, purification, and characterization of recombinant neuraminidase, with a focus on generating functionally active protein suitable for downstream applications. While this protocol provides a general framework, specific details may require optimization for different neuraminidase subtypes and expression systems.

## Gene Cloning and Vector Construction

The initial step involves obtaining the gene encoding the neuraminidase of interest and cloning it into a suitable expression vector. The choice of vector and expression system (e.g., bacterial, yeast, insect, or mammalian) is critical and will influence protein folding, post-translational modifications, and yield.<sup>[1][2][3][4]</sup> The baculovirus-insect cell system is a widely used platform

for producing recombinant neuraminidase due to its capacity for proper protein folding and glycosylation.[1][2][5][6]

#### Protocol: Cloning of Neuraminidase Gene into Baculovirus Transfer Vector

- **Gene Synthesis and Codon Optimization:** Synthesize the neuraminidase gene sequence. For expression in insect cells (e.g., *Spodoptera frugiperda* Sf9 or *Trichoplusia ni* High Five™), codon optimization is recommended to enhance translation efficiency.
- **Primer Design:** Design primers for PCR amplification of the neuraminidase gene. The primers should include restriction sites compatible with the chosen baculovirus transfer vector (e.g., pFastBac). A Kozak sequence (GCCACC) can be included upstream of the start codon to facilitate efficient initiation of translation in eukaryotic systems.[3]
- **Inclusion of Tags and Domains:**
  - **Signal Peptide:** To ensure secretion of the recombinant protein into the culture medium, a signal peptide sequence (e.g., from honeybee melittin or an insect virus) should be fused to the N-terminus of the neuraminidase.[3]
  - **Affinity Tag:** A hexa-histidine (6xHis) tag is commonly added to the N- or C-terminus to facilitate purification by immobilized metal affinity chromatography (IMAC).[1][3][7]
  - **Tetramerization Domain:** As viral neuraminidase functions as a homotetramer, including a tetramerization domain (e.g., from human vasodilator-stimulated phosphoprotein) can promote the formation of the native quaternary structure.[3]
- **PCR Amplification:** Perform PCR to amplify the neuraminidase gene construct.
- **Restriction Digest and Ligation:** Digest both the PCR product and the baculovirus transfer vector with the selected restriction enzymes. Ligate the digested gene insert into the linearized vector.
- **Transformation:** Transform the ligation product into competent *E. coli* cells (e.g., DH5α).
- **Verification:** Select positive clones and verify the insertion of the neuraminidase gene by colony PCR, restriction digestion, and Sanger sequencing.[4][8]

## Generation of Recombinant Baculovirus

Once the neuraminidase gene is successfully cloned into the transfer vector, the next step is to generate a recombinant baculovirus that will be used to infect insect cells for protein expression.

Protocol: Bac-to-Bac® Baculovirus Expression System

- **Transformation of Bacmid DNA:** Transform the recombinant transfer vector into competent *E. coli* DH10Bac™ cells. These cells contain a bacmid (a large baculovirus shuttle vector) and a helper plasmid.
- **Selection and Isolation of Recombinant Bacmid DNA:** Select colonies containing the recombinant bacmid by blue-white screening. Isolate the high-molecular-weight recombinant bacmid DNA.
- **Transfection of Insect Cells:** Transfect *Spodoptera frugiperda* (Sf9) insect cells with the purified recombinant bacmid DNA using a suitable transfection reagent.
- **Harvesting and Amplification of Baculovirus:** Harvest the supernatant containing the P1 generation of recombinant baculovirus 72-96 hours post-transfection.<sup>[1]</sup> Amplify the viral stock by infecting fresh Sf9 cell cultures to generate a high-titer P2 or P3 viral stock for large-scale protein expression.

## Recombinant Protein Expression

Large-scale expression of the recombinant neuraminidase is achieved by infecting insect cells with the high-titer baculovirus stock.

Protocol: Large-Scale Expression in Insect Cells

- **Cell Culture:** Grow Sf9 or High Five™ insect cells in suspension culture using an appropriate insect cell culture medium to the desired cell density.
- **Infection:** Infect the insect cell culture with the recombinant baculovirus at an optimized multiplicity of infection (MOI).
- **Incubation:** Incubate the infected cell culture for 72-96 hours at 27°C with shaking.<sup>[1]</sup>

- Harvesting: Separate the culture supernatant, which contains the secreted recombinant neuraminidase, from the cells by centrifugation.[\[1\]](#)[\[9\]](#)

## Protein Purification

The secreted recombinant neuraminidase is purified from the culture supernatant, typically using immobilized metal affinity chromatography (IMAC) if a His-tag was included in the construct.

### Protocol: Purification of His-tagged Recombinant Neuraminidase

- Clarification of Supernatant: Clarify the cell culture supernatant by centrifugation and filtration to remove any remaining cells and debris.
- IMAC Column Preparation: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column with a binding buffer (e.g., 50 mM Tris, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).[\[1\]](#)[\[7\]](#)
- Protein Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column.
- Washing: Wash the column extensively with the binding buffer to remove unbound proteins. A wash step with a slightly higher imidazole concentration (e.g., 40 mM) can be performed to remove non-specifically bound proteins.[\[7\]](#)
- Elution: Elute the bound recombinant neuraminidase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).[\[1\]](#)[\[7\]](#)
- Buffer Exchange and Concentration: Concentrate the eluted protein fractions and exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4) using ultrafiltration.[\[9\]](#)
- Purity Assessment: Analyze the purity of the recombinant neuraminidase by SDS-PAGE and Western blot analysis using an anti-His tag antibody.[\[1\]](#)

## Characterization of Recombinant Neuraminidase

The final step is to characterize the purified recombinant neuraminidase to ensure its structural integrity and functional activity.

## Protocol: Neuraminidase Activity Assay

The activity of recombinant neuraminidase is commonly measured using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA).[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reagent Preparation:
  - Prepare an assay buffer (e.g., 33.3 mM MES, 4 mM CaCl<sub>2</sub>, pH 6.5).[\[11\]](#)
  - Prepare a stock solution of MUNANA substrate.
  - Prepare a stop solution (e.g., 0.1 M glycine, pH 10.7, with 25% ethanol).
- Assay Procedure:
  - In a 96-well black plate, add the purified recombinant neuraminidase at various dilutions.
  - Add the MUNANA substrate to each well to initiate the reaction.
  - Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[\[10\]](#)[\[11\]](#)
  - Stop the reaction by adding the stop solution.
- Data Measurement and Analysis:
  - Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
  - The neuraminidase activity is proportional to the rate of 4-MU production.[\[11\]](#)

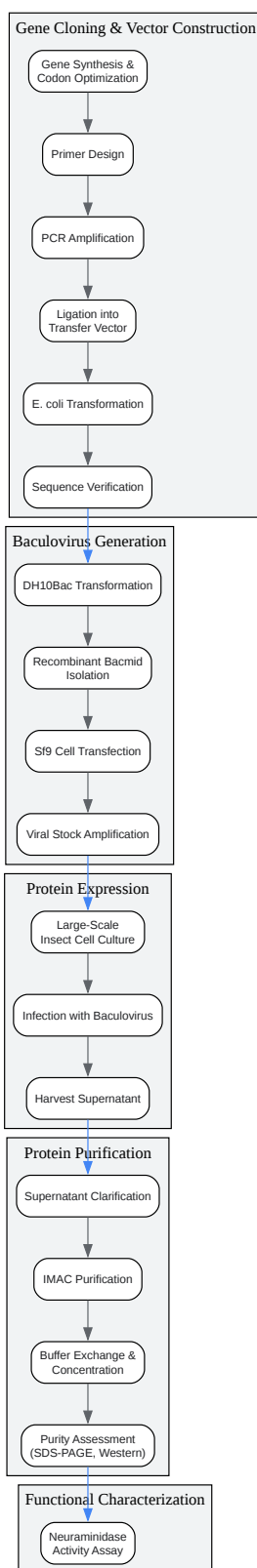
## Quantitative Data Summary

The following table presents illustrative quantitative data that might be obtained during the expression and purification of recombinant neuraminidase. Actual results will vary depending on the specific neuraminidase construct, expression system, and purification protocol.

Parameter	Value	Reference
Expression Yield		
H7N9 NA (Baculovirus)	0.2 - 0.7 mg/L	<a href="#">[1]</a>
1918 H1N1 NA (HEK293)	>3000 EU/mL	<a href="#">[3]</a>
Purification		
Purification Fold (1918 H1N1 NA)	38.4-fold	<a href="#">[3]</a>
Final Yield (1918 H1N1 NA)	1.4%	<a href="#">[3]</a>
Enzyme Kinetics		
K <sub>m</sub> for MUNANA	86.49 ± 0.1 μM	<a href="#">[12]</a>

## Visualizations

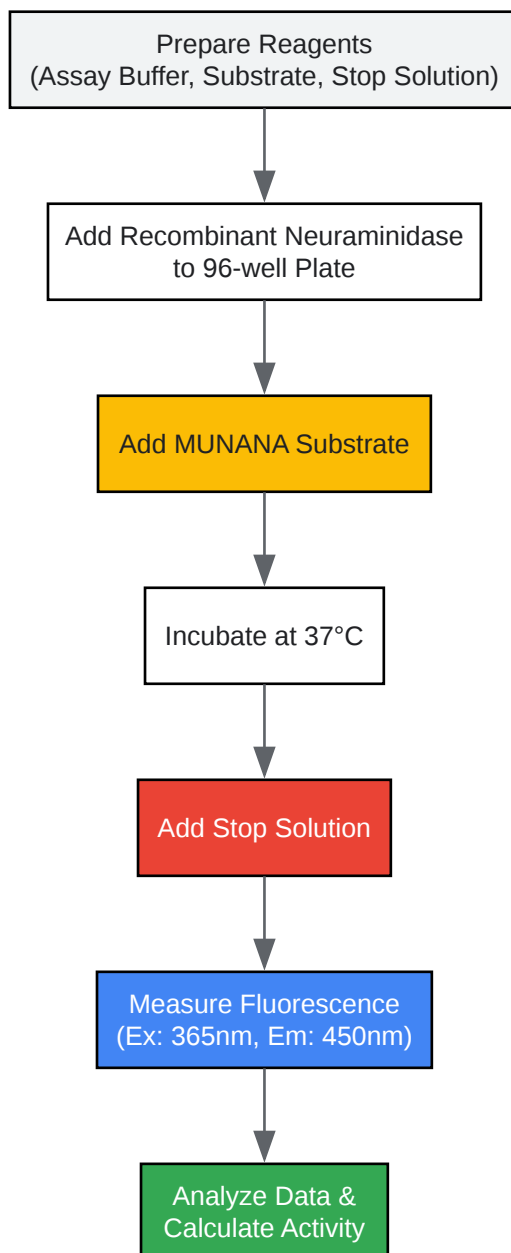
### Experimental Workflow for Recombinant Neuraminidase Expression



[Click to download full resolution via product page](#)

Caption: Workflow for recombinant neuraminidase production.

## Logical Flow of Neuraminidase Activity Assay



[Click to download full resolution via product page](#)

Caption: Logical flow of the neuraminidase activity assay.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. Expression of Functional Recombinant Hemagglutinin and Neuraminidase Proteins from the Novel H7N9 Influenza Virus Using the Baculovirus Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Neuraminidase Immunogenicity of Influenza A Viruses by Rewiring RNA Packaging Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of recombinant neuraminidase as a potentially broadly protective influenza virus vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eswi.org [eswi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. [Synthesis, cloning and determination of the primary structure of a full-size DNA copy of the neuraminidase gene from influenza virus type A subtype H1N1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized production of a truncated form of the recombinant neuraminidase of influenza virus in Escherichia coli as host with suitable functional activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [protocol for expressing recombinant neuraminidase with specific SA-152]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578461#protocol-for-expressing-recombinant-neuraminidase-with-specific-sa-152]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)